molecular formula C24H22N2O3S B2908887 (3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893315-01-0

(3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2908887
CAS No.: 893315-01-0
M. Wt: 418.51
InChI Key: BZDZPEWBRBPIEC-HZHRSRAPSA-N
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Description

The compound (3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine derivative featuring a trione core (three ketone groups), a benzyl substituent at position 1, and a Schiff base moiety at position 3 formed via condensation of the 2,4-dimethylphenylamine with the benzothiazine scaffold. This E-configuration of the imine group is critical for its stereochemical stability and intermolecular interactions. Its synthesis likely involves a multi-step process, including cyclization and Schiff base formation, analogous to methods reported for related compounds .

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2,4-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-12-13-21(18(2)14-17)25-15-23-24(27)20-10-6-7-11-22(20)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZPEWBRBPIEC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2]thiazin-4(3H)-one core, followed by the introduction of the benzyl and dimethylphenyl groups. Common reagents used in these reactions include benzyl chloride, 2,4-dimethylaniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including benzothiazines, naphthoquinoxalines, and pyrazolones. Key differentiating factors include:

  • Core Heterocycle: The benzothiazine trione core distinguishes it from naphthoquinoxaline triones (e.g., compound 3e in ) and pyrazol-3-one derivatives (e.g., ).
  • Substituents : The benzyl and 2,4-dimethylphenyl groups contrast with chloro (), methoxy (), and hydroxy-methoxyphenyl () substituents in analogues.
  • Functional Groups : The trione system and Schiff base are common in all compared compounds, but their positions and electronic environments vary.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzothiazine Benzyl, 2,4-dimethylphenylamino Trione, Schiff base (C=N)
(3e) Naphthoquinoxaline 3,4-Dimethoxybenzoyl Trione, ketone
(Chloro-benzothiazine) Benzothiazine Chloro, methyl, phenol Dioxo, hydrazinylidene
(Pyrazol-3-one) Pyrazol-3-one Hydroxy-methoxyphenyl Schiff base, ketone
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s trione system is expected to show C=O stretches near 1680–1700 cm⁻¹ , consistent with ’s triones (1698 cm⁻¹) .
    • The Schiff base (C=N) stretch (~1640–1654 cm⁻¹ ) aligns with pyrazol-3-one derivatives (1654 cm⁻¹, ) .
  • NMR Spectroscopy: The benzyl protons in the target compound are anticipated at δ 4.5–5.0 ppm, similar to benzyl-substituted analogues in (e.g., δ 3.8 ppm for OCH₃ groups) . The 2,4-dimethylphenylamino group may exhibit aromatic protons near δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm.

Table 2: Spectroscopic Data

Compound IR C=O (cm⁻¹) IR C=N (cm⁻¹) Key NMR Features (δ, ppm)
Target Compound ~1680–1700 ~1640–1650 Benzyl: 4.5–5.0; Ar–CH₃: 2.2–2.5
(3e) 1698, 1660 N/A OCH₃: 3.8; Ar–H: 6.8–8.3
1698 1654 OH: 15.44 (broad); Ar–H: 6.8–8.3
Crystallographic and Hydrogen-Bonding Behavior
  • Crystal Packing : The target compound’s Schiff base NH may form hydrogen bonds with trione carbonyls, analogous to ’s triazole-thione compound, which utilizes N–H···O/S interactions for stability .
Computational and Electronic Properties

While direct data for the target compound are lacking, methods from (e.g., B3LYP/6-31G(d,p)) provide a framework for predicting properties:

  • HOMO-LUMO Gap : The electron-withdrawing trione and electron-donating benzyl groups may reduce the gap compared to ’s triazolone derivative (calculated gap: ~4.5 eV) .
  • Mulliken Charges : The trione oxygen atoms are likely negatively charged, while the Schiff base nitrogen may carry a partial positive charge, influencing reactivity.

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